Tris(tribromoneopentyl)phosphate
Overview
Description
Tris(tribromoneopentyl)phosphate is an organophosphorus compound widely recognized for its flame-retardant properties. It is chemically denoted as C15H24Br9O4P and is often used in various industrial applications to enhance the fire resistance of materials such as plastics and textiles .
Mechanism of Action
Target of Action
It is primarily used as an additive flame retardant , suggesting that its targets are materials susceptible to combustion, such as polypropylene (PP) and high impact polystyrene (HIPS) .
Mode of Action
Tris(tribromoneopentyl)phosphate interacts with its targets by integrating into their structure during the manufacturing process. As a flame retardant, it likely functions by releasing bromine atoms when heated, which then participate in the combustion reactions, effectively slowing or stopping the burning process .
Result of Action
The primary result of this compound’s action is the reduction or prevention of combustion in the materials it is added to. This makes the materials safer to use in a variety of applications, particularly where fire risk is a concern .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its flame retardant properties may be affected by the temperature and presence of ignition sources. Additionally, its stability may be influenced by exposure to light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(tribromoneopentyl)phosphate can be synthesized through the reaction of tribromoneopentyl alcohol with phosphoric acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the esterification process . The reaction is carried out in the presence of a catalyst to improve yield and efficiency.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher throughput. The process includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Tris(tribromoneopentyl)phosphate primarily undergoes substitution reactions due to the presence of bromine atoms. It can also participate in hydrolysis under acidic or basic conditions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically conducted at elevated temperatures to enhance reaction rates .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various brominated organic compounds .
Scientific Research Applications
Tris(tribromoneopentyl)phosphate is extensively used in scientific research due to its flame-retardant properties. It is commonly applied in the development of flame-retardant materials, including high-impact polystyrene and other polymers . Additionally, it is used in the study of combustion processes and fire safety engineering .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tris(tribromoneopentyl)phosphate include other organophosphorus flame retardants such as tris(2-chloroethyl)phosphate and tris(1,3-dichloro-2-propyl)phosphate .
Uniqueness: this compound is unique due to its high bromine content, which provides superior flame-retardant properties compared to other similar compounds. Its ability to chemically bind with polymers also enhances its effectiveness and durability in various applications .
Properties
IUPAC Name |
tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Br9O4P/c16-1-13(2-17,3-18)10-26-29(25,27-11-14(4-19,5-20)6-21)28-12-15(7-22,8-23)9-24/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYQWBKCXBXPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)CBr)OP(=O)(OCC(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br9O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058691 | |
Record name | Tris(tribromoneopentyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1018.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19186-97-1 | |
Record name | Tris(tribromoneopentyl) phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19186-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(tribromoneopentyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(tribromoneopentyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(TRIBROMONEOPENTYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCQ65AV6GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Tris(tribromoneopentyl) phosphate?
A1: Tris(tribromoneopentyl) phosphate is primarily utilized as a flame retardant in various materials, including plastics and polymers. Its effectiveness stems from its ability to inhibit combustion processes. One specific application highlighted in research is its incorporation into polypropylene masterbatch compositions for manufacturing flame-retardant flexible electric wire pipes. [] This application showcases its ability to enhance the fire safety of materials used in electrical applications.
Q2: How does Tris(tribromoneopentyl) phosphate contribute to flame retardancy in materials like polypropylene?
A2: Tris(tribromoneopentyl) phosphate acts as an additive flame retardant in materials like polypropylene. While the exact mechanisms can be complex and depend on the specific material and processing conditions, it generally functions in the condensed phase during combustion. [] When exposed to heat, Tris(tribromoneopentyl) phosphate releases bromine radicals. These radicals then react with and neutralize free radicals propagating the combustion process, effectively slowing down or halting the spread of fire.
Q3: Are there any studies on the potential synergistic effects of Tris(tribromoneopentyl) phosphate with other flame retardants?
A3: Yes, research indicates potential synergistic effects when Tris(tribromoneopentyl) phosphate is combined with other flame retardants. One study examined its use alongside Ammonium polyphosphate and Resorcinol bis(diphenyl phosphate) in an epoxy resin system. [] The results revealed that using Tris(tribromoneopentyl) phosphate in conjunction with these other flame retardants led to a notable improvement in the thermal stability of the resin compared to using Tris(tribromoneopentyl) phosphate alone.
Q4: Beyond its flame-retardant properties, are there any concerns regarding the environmental impact of Tris(tribromoneopentyl) phosphate?
A4: Yes, Tris(tribromoneopentyl) phosphate is identified as a potential environmental concern. A study focusing on identifying replacement substances for traditional brominated flame retardants highlighted increasing environmental exposure trends for Tris(tribromoneopentyl) phosphate. [] This suggests a growing need to understand its fate and potential effects in various environmental compartments and underscores the importance of responsible use and disposal practices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.